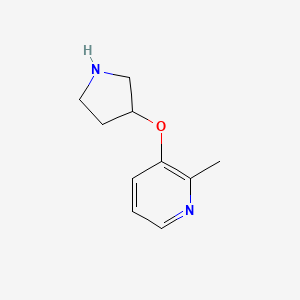

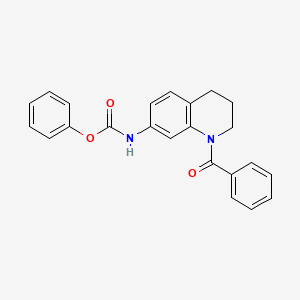

2-Methyl-3-(pyrrolidin-3-yloxy)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

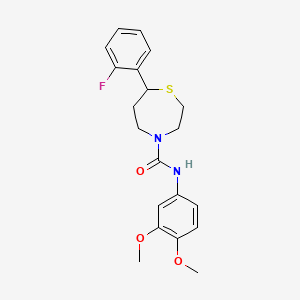

2-Methyl-3-(pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is also known by its CAS Number: 259261-82-0 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 285.8±40.0 °C and its predicted density is 1.088±0.06 g/cm3 . Its pKa is predicted to be 9.10±0.10 .科学的研究の応用

Heterocyclic Compound Synthesis

Pyrrolidines, like 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, are significant in the synthesis of heterocyclic compounds due to their biological effects and industrial applications such as dyes and agrochemical substances. Research demonstrates the polar nature of [3+2] cycloaddition reactions involving pyrrolidine derivatives, leading to the synthesis of structurally unique pyrrolidines under mild conditions. This highlights the compound's role in expanding the chemistry of pyrrolidines and analogous reactions (Żmigrodzka et al., 2022).

Cognitive Enhancement

This compound has been identified as a potent ligand for nicotinic acetylcholine receptors (nAChRs), showing promise in cognitive enhancement and anxiolytic activity. Studies suggest its potential as a therapeutic agent for cognitive disorders due to its favorable oral bioavailability and reduced activation of peripheral receptors, showcasing the therapeutic relevance of this compound in neuropharmacology (Lin et al., 1997).

Fluorescent Probes for RNA

Derivatives of this compound have been explored as fluorescent probes, particularly for monitoring RNA secondary structure formation. Their red-shifted absorbance allows for selective excitation in the presence of natural nucleosides, making them suitable for site-specific probing of RNA structure and dynamics. This application is critical for understanding RNA function and interactions, contributing to the field of molecular biology and genetics (Tinsley & Walter, 2006).

Organocatalysis

In the realm of synthetic chemistry, this compound derivatives have been applied in organocatalytic reactions, such as the synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity. These reactions underscore the compound's utility in creating structurally complex and biologically active molecules through asymmetric synthesis, highlighting its role in advancing organocatalysis and medicinal chemistry (Chen et al., 2009).

特性

IUPAC Name |

2-methyl-3-pyrrolidin-3-yloxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQMSVMMXTUZRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OC2CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2651204.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2651211.png)

![8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2651214.png)

![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651215.png)

![2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2651217.png)

![(2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide](/img/structure/B2651222.png)